

A Technical Guide to the Solubility of Fmoc-Tyr-OH in Organic Solvents

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Compound of Interest

Compound Name: Fmoc-Tyr-OH

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This technical guide provides a detailed overview of the solubility of N- α -Fmoc-L-tyrosine (**Fmoc-Tyr-OH**), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Principles of Fmoc-Tyr-OH Solubility

The solubility of **Fmoc-Tyr-OH** is governed by its molecular structure, which combines the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group with the polar α -amino acid portion containing a phenolic side chain. This amphipathic nature dictates its solubility profile, making it generally soluble in polar aprotic organic solvents and less soluble in nonpolar solvents and water.

Common solvents employed in SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).^{[1][2]} The choice of solvent is critical as it must effectively solvate the growing peptide chain, the resin support, and the incoming Fmoc-amino acid to ensure efficient reaction kinetics.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for **Fmoc-Tyr-OH** and its commonly used tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH. The data has been aggregated from various chemical suppliers and literature sources. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.

Table 1: Solubility of **Fmoc-Tyr-OH**

Solvent	Molar Mass (g/mol)	Solubility (Quantitative)	Solubility (Qualitative)
Dimethyl sulfoxide (DMSO)	403.43	66.67 mg/mL (approx. 0.165 M) ¹	Soluble
N,N-Dimethylformamide (DMF)	403.43	approx. 201.7 mg/mL (approx. 0.5 M) ²	Clearly Soluble
Dichloromethane (DCM)	403.43	Data not available	Soluble[3]
Chloroform	403.43	Data not available	Soluble[3]
Ethyl Acetate	403.43	Data not available	Soluble[3]
Acetone	403.43	Data not available	Soluble[3]
N-Methyl-2-pyrrolidone (NMP)	403.43	Data not available	Generally good solubility ³
Tetrahydrofuran (THF)	403.43	Data not available	Used as a reaction solvent ⁴
Acetonitrile (ACN)	403.43	Data not available	Can be used for couplings ⁵
Water	403.43	Data not available	Sparingly soluble

¹ Requires ultrasonic assistance to dissolve.[4] ² Calculated from a supplier's note of "clearly soluble" for 1 mmole in 2 ml of DMF. ³ Most Fmoc-amino acids are reported to be very soluble in NMP.[2] ⁴ THF is mentioned as a solvent in synthesis procedures involving Fmoc-amino

acids.⁵ Acetonitrile has been reported as an effective solvent for SPPS, particularly with PEG-based resins.^[5]

Table 2: Solubility of Fmoc-Tyr(tBu)-OH

Solvent	Molar Mass (g/mol)	Solubility (Quantitative)	Solubility (Qualitative)
Dimethyl sulfoxide (DMSO)	459.53	90 - 100 mg/mL (approx. 0.196 - 0.218 M) ⁶	Soluble
N,N-Dimethylformamide (DMF)	459.53	>10 mg/mL (approx. >0.022 M) ⁷	Soluble
Ethanol	459.53	Data not available	Slightly Soluble
Water	459.53	Data not available	Insoluble
Petroleum Ether	459.53	Data not available	Insoluble

⁶ Requires ultrasonic assistance to dissolve.^{[1][6]} ⁷ Based on concentrations used for optical activity measurements where the compound is fully dissolved.^[7]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of **Fmoc-Tyr-OH** in a specific organic solvent. This protocol can be adapted based on available laboratory equipment.

Materials:

- **Fmoc-Tyr-OH**
- Solvent of interest (e.g., DMF, NMP, DCM)
- Analytical balance

- Vials with screw caps
- Magnetic stirrer and stir bars or a vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- Micropipettes
- Drying oven or vacuum desiccator

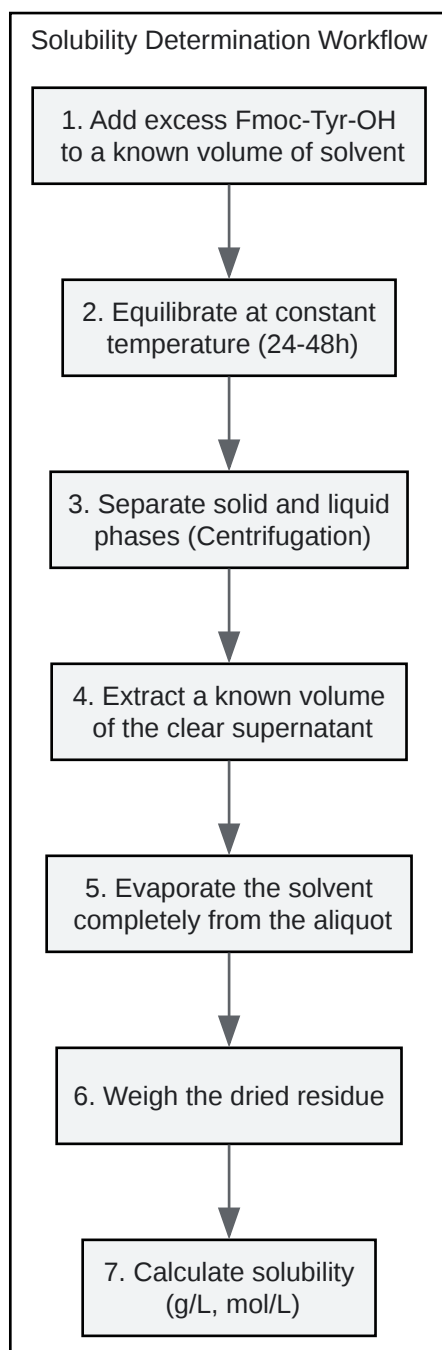
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Fmoc-Tyr-OH** to a pre-weighed vial.
 - Record the initial mass of the solid.
 - Add a known volume of the chosen solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.
- Phase Separation:
 - After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
- Sampling and Solvent Evaporation:

- Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
- Transfer the aliquot to a pre-weighed, dry container.
- Evaporate the solvent from the aliquot completely. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of **Fmoc-Tyr-OH**) or under high vacuum in a desiccator.
- Mass Determination and Calculation:
 - Once the solvent is fully evaporated, weigh the container with the dried residue.
 - Calculate the mass of the dissolved **Fmoc-Tyr-OH** by subtracting the initial weight of the empty container.
 - The solubility can then be expressed in various units:
 - g/L: (mass of residue in g) / (volume of aliquot in L)
 - mg/mL: (mass of residue in mg) / (volume of aliquot in mL)
 - mol/L (Molarity): (mass of residue in g / molar mass of **Fmoc-Tyr-OH**) / (volume of aliquot in L)

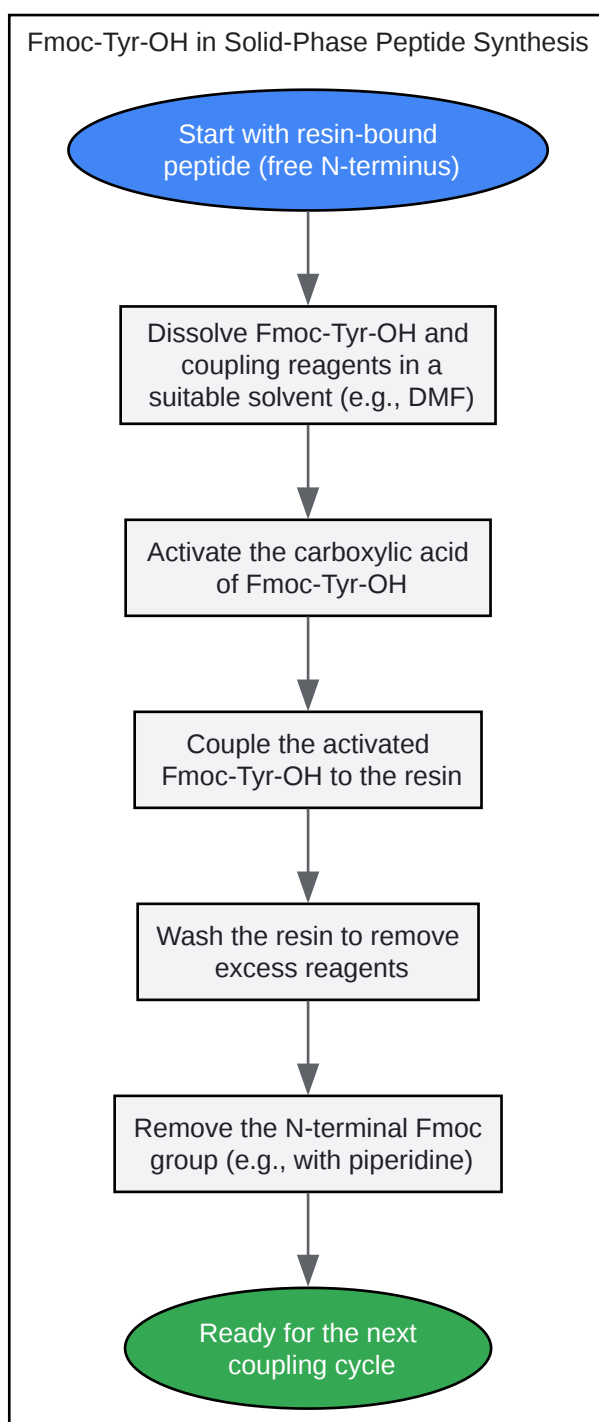
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process and the general workflow for utilizing **Fmoc-Tyr-OH** in SPPS.



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Caption: Workflow for determining **Fmoc-Tyr-OH** solubility.



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Caption: Role of **Fmoc-Tyr-OH** solubility in SPPS.

Conclusion

The solubility of **Fmoc-Tyr-OH** is a key parameter for the successful execution of solid-phase peptide synthesis. While highly soluble in common polar aprotic solvents like DMF and DMSO, quantitative data in other solvents such as NMP, THF, and ACN is not as readily available. The provided experimental protocol offers a reliable method for researchers to determine solubility in their specific solvent systems. A thorough understanding and empirical determination of solubility will aid in the optimization of peptide synthesis protocols, ultimately leading to higher purity and yield of the final product.

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